molecular formula C3H7IN4 B2847254 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide CAS No. 39602-93-2

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide

Cat. No. B2847254
CAS RN: 39602-93-2
M. Wt: 226.021
InChI Key: ACSURZSXGFZGQQ-UHFFFAOYSA-M
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Description

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide is an organic iodide compound with the molecular formula C3H7IN4 . It usually exists as a white crystalline solid . It has an ionic nature and can be used as a catalyst or ligand in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H7N4.HI/c1-6-3-7(4)2-5-6;/h2-3H,4H2,1H3;1H/q+1;/p-1 . This indicates the connectivity and hydrogen positions in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.02 . It is a solid at room temperature and has a melting point of 101°C . It is soluble in water .

Scientific Research Applications

Synthesis and Reactivity

4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide is involved in various synthetic and reactive processes. For instance, it can be obtained through methylation reactions, as demonstrated by the synthesis of 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione from 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, which further reacts to form various derivatives (Nikpour & Motamedi, 2015).

Energetic Ionic Liquids

The compound has been studied as part of energetic ionic liquids, especially in the context of thermal decomposition. The decomposition process of 1-methyl-4-amino-1,2,4-triazolium iodide under rapid thermolysis conditions reveals that the amino group initiates the reaction, leading to the formation of various products including ammonia (Chowdhury & Thynell, 2010).

Electroconducting Ionic Liquids

The alkylation of C- and N-Amino-1,2,4-triazoles with α-iodoketones leads to products like 4-amino-1-(2-oxopropyl)-4H-1,2,4-triazolium iodide. These triiodides exhibit electric conductivity, suggesting potential use in electroconducting ionic liquids (Shagun et al., 2013).

Antileishmanial Activity

Derivatives of 4-amino-1,2,4-triazole have shown promising antileishmanial activity. This indicates the potential of this compound in medicinal chemistry for developing antiparasitic treatments (Süleymanoğlu et al., 2017).

Polymer Electrolytes

In the field of polymer science, the compound's derivatives, like 4-methyl-1-vinyl-1,2,4-triazolium triiodide ionic liquid and its polymer, exhibit promising characteristics as solid polymer electrolytes. They demonstrate lower electrical impedance and higher current, useful in various electrochemical applications (Zhang et al., 2017).

Synthesis of Energetic Salts

Triazolium-functionalized energetic salts, including those derived from 4-amino-4H-1,2,4-triazole, have been synthesized and characterized for their thermal stability and density. Such compounds could have applications in the field of energetic materials (Wang et al., 2007).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-1,2,4-triazol-4-ium-4-amine;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N4.HI/c1-6-3-7(4)2-5-6;/h2-3H,4H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSURZSXGFZGQQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C=N1)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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